

Commercial Availability and Technical Guide for 1-Bromo-2-ethylbutane

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Compound of Interest

Compound Name: **1-Bromo-2-ethylbutane**

Cat. No.: **B1346692**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethylbutane (CAS No. 3814-34-4) is a valuable alkyl halide building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its branched structure offers unique steric and electronic properties that are leveraged in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of **1-Bromo-2-ethylbutane**, its physicochemical and spectroscopic properties, and representative experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

1-Bromo-2-ethylbutane is readily available from a variety of chemical suppliers, typically at purities of 97% or higher. Some suppliers offer this reagent stabilized with copper chips to prevent degradation.^[1] Pricing and availability can vary between suppliers and are dependent on the quantity required.

Table 1: Prominent Suppliers of **1-Bromo-2-ethylbutane**

Supplier	Purity	Available Quantities	Notes
Thermo Scientific Chemicals	97%	5 mL, 25 mL	Formerly part of the Alfa Aesar portfolio. [2]
Parchem	Not specified	Bulk quantities	Specialty chemical supplier. [3]
JHECHEM CO LTD	Not specified	Not specified	
Tokyo Chemical Industry (TCI)	>97.0% (GC)	Not specified	Stabilized with a copper chip. [1]
Santa Cruz Biotechnology	Not specified	Not specified	Biochemical for proteomics research. [4] [5]
FAR Chemical	Not specified	Not specified	[6]
BOC Sciences	Not specified	Not specified	Useful research chemical. [7]

Note: One major supplier, Sigma-Aldrich, has discontinued this product.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **1-Bromo-2-ethylbutane** is critical for its effective use in research and development.

Table 2: Physicochemical Properties of **1-Bromo-2-ethylbutane**

Property	Value	Reference
CAS Number	3814-34-4	[1] [3] [4]
Molecular Formula	C6H13Br	[4]
Molecular Weight	165.07 g/mol	[4]
Appearance	Clear, colorless to light yellow liquid	[1] [2]
Boiling Point	143-144 °C	[6]
Density	1.179 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.4498	
Flash Point	36 °C (96.8 °F) - closed cup	
Solubility	Insoluble in water.	

Table 3: Spectroscopic Data of **1-Bromo-2-ethylbutane**

Technique	Data Highlights
¹ H NMR	Spectra available for review. [3]
¹³ C NMR	Spectra available for review.
IR Spectroscopy	Spectra available for review. [8]
Mass Spectrometry	While a specific spectrum for this compound is not readily available, alkyl bromides typically show a characteristic M+2 isotopic peak for bromine (⁷⁹ Br and ⁸¹ Br are in a ~1:1 ratio). [9]

Applications in Research and Drug Development

1-Bromo-2-ethylbutane serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. Its applications include:

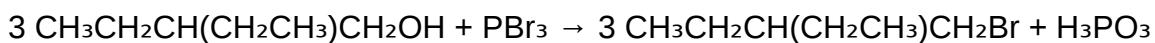
- Preparation of Dialkoxytriarylamines: These compounds are of interest in materials science.
[\[2\]](#)
- Cysteine-Modifying Reagent: It can be used to selectively modify cysteine residues in proteins.[\[2\]](#)
- Synthesis of Biologically Active Molecules: It is a reactant in the synthesis of:
 - Nantenine analogs with potential activity as 5-HT2A and α-1A antagonists.
 - Aporphines exhibiting cytotoxicity towards human colon cancer cell lines.
 - Dimeric amide foldamers designed to mimic α-helices.

Experimental Protocols

Synthesis of 1-Bromo-2-ethylbutane from 2-Ethylbutan-1-ol

This protocol describes a general method for the bromination of a primary alcohol using phosphorus tribromide.

Reaction Scheme:



Materials:

- 2-Ethylbutan-1-ol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

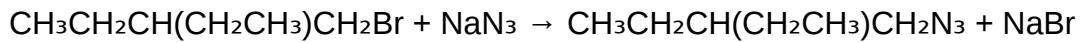
- In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.
- Add 2-ethylbutan-1-ol to the flask and cool it in an ice bath to 0 °C.
- Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.
- Slowly and carefully pour the reaction mixture over crushed ice.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude **1-bromo-2-ethylbutane** can be purified by fractional distillation.

Safety Precautions: Phosphorus tribromide is corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Nucleophilic Substitution (SN2) Reaction with Sodium Azide

This protocol provides an example of a typical SN2 reaction using **1-Bromo-2-ethylbutane** as the substrate.

Reaction Scheme:



Materials:

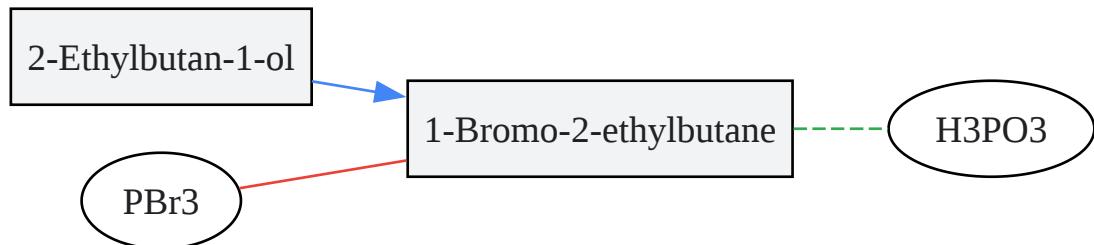
- **1-Bromo-2-ethylbutane**
- Sodium azide (NaN_3)
- Dimethylformamide (DMF)
- Diethyl ether
- Deionized water
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a round-bottom flask, dissolve sodium azide in DMF.
- Add **1-bromo-2-ethylbutane** to the solution and stir the mixture.
- Heat the reaction mixture to 50-60 °C and maintain it at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
- Separate the layers and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-azido-2-ethylbutane.
- The product can be purified by column chromatography if necessary.

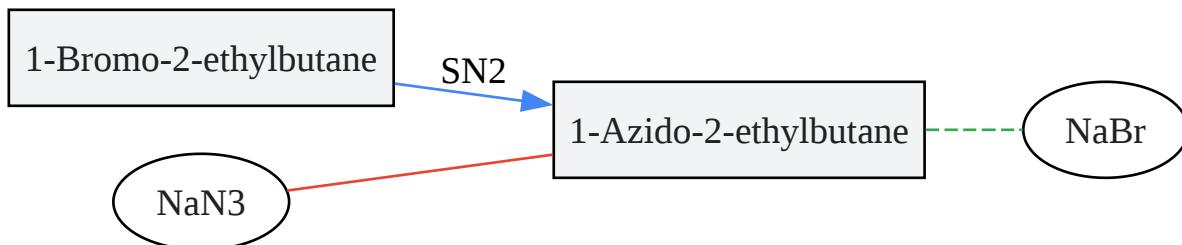
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a fume hood.

Visualizations



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Caption: Synthesis of **1-Bromo-2-ethylbutane**.



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Caption: SN2 reaction of **1-Bromo-2-ethylbutane**.

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